[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
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Properties
IUPAC Name |
[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSZGKBNGIYESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.48 g/mol |
| LogP | 4.0805 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific biological activities observed in vitro.
Anticancer Activity
Research has shown that the compound demonstrates potent anticancer effects against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), and U-937 (leukemia).
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| HCT-116 | 2.41 | Caspase activation |
| U-937 | 0.75 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves inducing apoptosis, as evidenced by increased p53 expression and caspase activation in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.
Table 2: Antimicrobial Efficacy
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same class:
- Study on Triazole Derivatives :
- Oxazole Derivatives :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing both oxazole and triazole moieties can exhibit antimicrobial properties. For instance, derivatives of triazoles are known for their effectiveness against a variety of pathogens, including bacteria and fungi. The presence of the oxazole ring may enhance this activity by providing additional sites for interaction with microbial enzymes or receptors .
Anticancer Potential
Studies have shown that triazole derivatives can possess anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation. Preliminary results suggest that it may act through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also under investigation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a possible therapeutic role in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
A study conducted on various oxazole and triazole derivatives demonstrated that compounds similar to [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting the compound's potential as a lead candidate for antibiotic development .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations as low as 10 μM. Mechanistic studies suggested that it activated caspase pathways and inhibited cell cycle progression, making it a promising candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
